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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

The 2-Bromo-N-phenylacetamide scaffold is a versatile pharmacophore that has been
explored for a variety of therapeutic applications. Structure-activity relationship (SAR) studies
on its analogs have revealed key structural modifications that influence their biological
activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides
a comparative analysis of these analogs, supported by experimental data and protocols, to aid
researchers in drug discovery and development.

Comparative Biological Activities

The biological activities of 2-Bromo-N-phenylacetamide analogs are significantly influenced
by the nature and position of substituents on the phenyl ring and modifications at the bromo-
acetyl moiety. The following tables summarize the quantitative data from various studies.

Antibacterial Activity

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-
chlorophenyl) acetamide, were evaluated for their antibacterial activity against several bacterial
strains. The activity is presented as the diameter of the zone of inhibition.

Table 1: Antibacterial Activity of 2-amino-N-(p-chlorophenyl) acetamide Derivatives|[1]
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Pseudomon Pseudomon

Acinetobact Staphyloco
as as
er . . ccus
Compound R Group . aeruginosa  aeruginosa
baumannii aureus (DIZ,
ATCC27853 ATCC29260
(DIZ, mm) mm)

(DIZ, mm) (DIZ, mm)

5a Butyl 14.5 135 15.0 18.0

5b Octyl 15.0 14.0 16.0 19.5

5c Piperidine 16.5 15.0 17.0 21.0
3_

5d - 17.0 16.0 18.0 235
Fluoroaniline

Tetracycline
(Standard)

25.0 24.0 26.0 30.0

DIZ: Disk Inhibition Zone

Cytotoxicity Against Cancer Cell Lines

Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various
cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a
compound's effectiveness in inhibiting biological or biochemical functions.

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives[2][3][4]

Substitution
IC50 (uM) vs. IC50 (uM) vs. IC50 (pM) vs.
Compound on Phenyl
. MDA-MB-468 PC-12 MCF-7

Ring
3c 3-Bromo - - 0.7 £0.08
3d 4-Bromo 0.6 +0.08 0.6 +0.08 0.7+0.4
3] 4-Nitro 0.76 + 0.09 - -
Doxorubicin

- 0.38 + 0.07 - -
(Standard)
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Enzyme Inhibition

Analogs of N-phenylacetamide have been investigated as inhibitors of various enzymes,
including carbonic anhydrases and potassium channels.

Table 3: Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole
Benzenesulfonamide Conjugates[5]

| Compound | Substitution on N-phenyl | Ki vs. hCA | (nM) | Ki vs. hCA Il (nM) | Ki vs. hCA IX

(nM) | Ki vs. hCA XII (nM) | [---|---]---]---|---] | 3b | 4-Chloro | - | - |- |- || 3c | 4-Bromo | - |- |- | - |
| 3f | 2-Chloro |- |-|-]-]]3g|2-Bromo|-|-]|-|-]||2h|4-Sulfamoylphenylhydrazono | 45.10
| 5.87 | -] 7.91 | | Acetazolamide (Standard) | - |- |-|-]5.70 |

Table 4: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide Analogs[6]

Slack WT IC50
Compound R1 R2 R3
(uM)
4 (VU0606170) H OMe Cl 2.8
25 H OMe Br 2.5
27 H OMe CF3 2.3

Experimental Protocols
Synthesis of 2-Bromo-N-phenylacetamide

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice. Bromoacetyl
bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise, followed by
triethylamine (0.019 mol). The reaction mixture is warmed to room temperature over 3 hours.
The mixture is then concentrated, taken up in ethyl acetate, and washed three times with water.
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final
product is purified by crystallization from ethyl acetate.[7]

Synthesis of 2-amino-N-(p-chlorophenyl) acetamide
Derivatives
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The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared by the amination
reaction of 4-chloroaniline and bromoacetyl bromide. Subsequently, 2-bromo-N-(p-
chlorophenyl) acetamide is condensed with various amines at room temperature in the
presence of dichloromethane and a saturated potassium carbonate solution to yield the final 2-
amino-N-(p-chlorophenyl) acetamide derivatives.[1]

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity is determined using the disc diffusion method. Test compounds are
dissolved in ethyl acetate to a concentration of 0.1 g/mL. A sterile disc (6 mm in diameter) is
impregnated with 30 uL of each test solution and placed on a cation-adjusted Mueller Hinton
agar medium. The plates are incubated at 37 °C for 12-16 hours, and the inhibition zones are
measured in millimeters. Discs with ethyl acetate serve as a negative control, and tetracycline
discs are used as a positive control.[1]

Cytotoxicity Assay (MTT Assay)

MCF7, MDA-MB-468, and PC12 cell lines are used to assess the cytotoxic effects of the
synthesized phenylacetamide derivatives. The MTT assay is employed to determine the IC50
value. The cell lines are treated with different concentrations of the compounds, and the results
are expressed as the mean £ SEM of three independent experiments compared to a control
group treated with DMSO.[2][3][4]

Slack Potassium Channel Inhibition Assay (Thallium
Flux Assay)

HEK-293 cells stably expressing wild-type human Slack channels are used for the assay. The
inhibitory activity of the compounds is screened using a thallium (Tl+) flux assay. This assay
measures the influx of thallium through the potassium channels, which is indicative of channel
activity. A decrease in thallium flux in the presence of the compound indicates inhibition.[6]

Visualizing Synthesis and Biological Evaluation
Workflows

The following diagrams illustrate the general workflows for the synthesis and biological
evaluation of 2-Bromo-N-phenylacetamide analogs.
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Caption: Synthetic pathway for 2-amino-N-(p-chlorophenyl) acetamide derivatives.
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Caption: General workflow for the biological evaluation of synthesized analogs.
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Structure-Activity Relationship Insights

The presented data reveals several key SAR trends for 2-Bromo-N-phenylacetamide
analogs:

« Antibacterial Activity: For the 2-amino-N-(p-chlorophenyl) acetamide series, the antibacterial
activity generally increases with the complexity and aromaticity of the amine substituent. The
derivative with a 3-fluoroaniline substituent (5d) exhibited the highest activity against all
tested strains.[1] This suggests that aromatic interactions and electronic effects of the
substituent play a crucial role in the antibacterial mechanism.

o Cytotoxicity: In the case of phenylacetamide derivatives, the presence and position of a
halogen on the phenyl ring significantly impact their cytotoxic potential. For instance, a
bromo-substituent at the para-position (compound 3d) resulted in potent activity against
MDA-MB-468 and PC-12 cancer cell lines.[2][3][4] A nitro group at the para-position also
conferred strong cytotoxicity.[2]

e Enzyme Inhibition: The SAR for Slack potassium channel inhibitors indicates that electron-
withdrawing groups at the 5-position of the N-phenyl ring, such as bromo and trifluoromethyl,
maintain or slightly improve potency compared to a chloro group.[6] This highlights the
importance of the electronic environment of the N-phenyl ring for binding to the channel.

In conclusion, the 2-Bromo-N-phenylacetamide scaffold offers a promising starting point for
the development of novel therapeutic agents. The SAR studies summarized here provide a
valuable framework for the rational design of more potent and selective analogs. Further
investigations focusing on diverse substitutions and exploring a wider range of biological
targets will continue to unlock the full potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sar-studies-of-2-bromo-n-phenylacetamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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